3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Coupling with Pyridine Derivative: The pyridine ring can be coupled with the azetidine intermediate through a nucleophilic substitution reaction, using a suitable pyridine derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, KOtBu, CF3I
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar biological activities.
Pyrazoline Derivatives: These compounds have a similar azetidine ring and are studied for their biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are used in medicinal chemistry.
Uniqueness
3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an azetidine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)16-10-14(8-9-22-16)25-15-11-23(12-15)17(24)7-6-13-4-2-1-3-5-13/h1-5,8-10,15H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAVBVGWUNQLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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